molecular formula C13H18N2O3 B5155575 N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(3,5-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B5155575
M. Wt: 250.29 g/mol
InChI Key: SFDYSISGFIEPSS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanediamide backbone, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 2-hydroxypropylamine.

    Formation of Intermediate: The 3,5-dimethylphenylamine is reacted with a suitable acylating agent, such as ethyl chloroformate, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-hydroxypropylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of catalysts and solvents can optimize the reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of N-(3,5-dimethylphenyl)-N’-(2-oxopropyl)ethanediamide.

    Reduction: Formation of N-(3,5-dimethylphenyl)-N’-(2-aminopropyl)ethanediamide.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    N-(3,5-dimethylphenyl)-N’-(2-methoxypropyl)ethanediamide: Contains a methoxypropyl group instead of hydroxypropyl.

Uniqueness

N-(3,5-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the presence of the hydroxypropyl group, which can impart different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-4-9(2)6-11(5-8)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDYSISGFIEPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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